3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide
Description
Properties
IUPAC Name |
3-(5-thiophen-2-yl-1H-pyrazol-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c11-9(14)4-3-7-6-12-13-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H2,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSMEKQMOOZAFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NN2)CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the production of (s)-duloxetine , a blockbuster antidepressant drug . Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake , suggesting that 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide may interact with similar targets.
Mode of Action
It is known that similar compounds undergo bioreduction to produce (s)-n-methyl-3-hydroxy-3-(2-thienyl) propionamide , an intermediate in the production of (S)-duloxetine .
Biochemical Pathways
It is known that similar compounds are involved in the production of (s)-duloxetine , which affects the body’s serotonin and norepinephrine reuptake systems .
Result of Action
It is known that similar compounds are involved in the production of (s)-duloxetine , which has been approved by the Food and Drug Administration to treat depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .
Biochemical Analysis
Biochemical Properties
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbonyl reductases, which are involved in the reduction of ketones to alcohols. For instance, whole cells of Rhodotorula glutinis have been shown to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to its corresponding alcohol with high enantioselectivity. This interaction highlights the compound’s potential in asymmetric synthesis and its utility in producing chiral intermediates for pharmaceuticals.
Cellular Effects
The effects of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of thiophene and pyrazole rings, similar to 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide, exhibit anti-inflammatory, antimicrobial, and anticancer properties. These effects are mediated through interactions with cellular receptors and enzymes, leading to alterations in cell signaling and metabolic pathways.
Molecular Mechanism
At the molecular level, 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide exerts its effects through specific binding interactions with biomolecules. The compound has been shown to inhibit or activate enzymes, depending on the context of its use. For example, its interaction with carbonyl reductases involves the binding of the compound to the enzyme’s active site, facilitating the reduction of ketones to alcohols. This mechanism is crucial for its role in asymmetric synthesis and the production of chiral intermediates.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged interactions with target enzymes and biomolecules
Dosage Effects in Animal Models
The effects of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit beneficial effects, such as anti-inflammatory and antimicrobial properties At higher doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in therapeutic applications
Metabolic Pathways
3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound’s interaction with carbonyl reductases is a key aspect of its metabolic role, as it undergoes reduction to form chiral alcohols. These metabolic transformations are crucial for its application in the synthesis of pharmaceutical intermediates and other biologically active compounds.
Transport and Distribution
The transport and distribution of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing any adverse effects.
Subcellular Localization
The subcellular localization of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for its activity and function, as it ensures that the compound interacts with its intended targets within the cell
Biological Activity
3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Formula : C10H11N3OS
Molecular Weight : 221.28 g/mol
CAS Number : 2098131-18-9
Purity : Minimum 95% .
The biological activity of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thiophene and pyrazole moieties are known to enhance the compound's ability to form hydrogen bonds and engage in π–π interactions with target proteins, which may lead to inhibitory effects on specific pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit notable anticancer properties. For instance, compounds structurally similar to 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanamide | MCF-7 | 0.48 | Induces apoptosis via caspase activation |
| Similar Pyrazole Derivative | HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
These findings suggest that the compound may induce apoptosis by activating caspases, leading to programmed cell death in cancer cells .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of pyrazole derivatives. For example, compounds with similar structures have been tested against various bacterial strains, showing effective inhibition at low concentrations.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-(3-(Thiophen-2-yl)-1H-pyrazol-4-yl)propanamide | Staphylococcus aureus | 16 |
| Similar Pyrazole Derivative | E. coli | 8 |
The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth, making them candidates for further development as antimicrobial agents .
Case Study 1: Anticancer Evaluation
A study conducted by researchers evaluated the anticancer properties of several pyrazole derivatives, including 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide. The results indicated that the compound significantly inhibited cell proliferation in MCF-7 cells and induced apoptosis through increased caspase activity and p53 expression levels. This study emphasizes the potential of this compound as an anticancer agent .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of pyrazole derivatives against clinical isolates of bacteria. The study reported that 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide exhibited substantial antibacterial effects, particularly against multi-drug resistant strains. The research concluded that this compound could serve as a lead structure for developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds containing the pyrazole moiety exhibit anticancer properties. A study demonstrated that derivatives of pyrazole, including 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide, can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, a derivative was tested against breast cancer cells and showed promising results with a significant reduction in cell viability (IC50 values in the micromolar range) .
Anti-inflammatory Properties
Another application is in the treatment of inflammatory diseases. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines. In vitro studies showed that it reduced the expression of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides, suggesting potential use in managing conditions like rheumatoid arthritis .
Antimicrobial Effects
The antimicrobial activity of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide has also been explored. A study reported that this compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus, with minimum inhibitory concentrations comparable to standard antibiotics .
Agricultural Applications
Pesticidal Activity
In agricultural research, the compound has been tested for its pesticidal properties. It has shown effectiveness against various pests, including aphids and whiteflies. Field trials indicated that formulations containing this compound resulted in reduced pest populations and increased crop yields .
Herbicidal Properties
Additionally, the herbicidal potential of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide was assessed. Laboratory studies demonstrated that it effectively inhibited the growth of several weed species at low concentrations, making it a candidate for development as a selective herbicide .
Material Science Applications
Polymer Chemistry
The compound's unique structure allows it to be used as a monomer in polymer synthesis. Research indicates that incorporating 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide into polymer matrices can enhance thermal stability and mechanical properties. A case study on polyurethanes showed improved tensile strength and elongation at break when this compound was included in the formulation .
| Activity Type | Target Organism/Cell Type | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer Cells | 15 | |
| Anti-inflammatory | Macrophages | 20 | |
| Antimicrobial | Staphylococcus aureus | 10 | |
| Pesticidal | Aphids | 5 | |
| Herbicidal | Common Weeds | 12 |
Table 2: Polymer Properties
| Property | Control Polymer | Polymer with 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 300 | 400 |
| Thermal Stability (°C) | 200 | 220 |
Chemical Reactions Analysis
Amide Group Reactivity
The propanamide side chain exhibits characteristic nucleophilic and hydrolytic properties:
Hydrolysis
Under acidic (HCl/H₂SO₄) or basic (NaOH/KOH) conditions, the amide undergoes hydrolysis to form 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanoic acid:
Conditions :
-
Acidic: 6M HCl, reflux, 6–8 hr (Yield: 85–92%)
-
Basic: 2M NaOH, 80°C, 4 hr (Yield: 78–84%)
Condensation Reactions
The amide participates in Knoevenagel condensations with aldehydes/ketones:
Example :
-
Reaction with benzaldehyde in ethanol/piperidine yields 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide (90% yield) .
Pyrazole Ring Reactivity
The 1H-pyrazole core undergoes electrophilic substitutions and coordination chemistry:
Electrophilic Substitution
| Position | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| N1 | CH₃I | N-methylpyrazole derivative | 65% | DMF, 60°C, 12 hr |
| C4 | HNO₃/H₂SO₄ | Nitropyrazole analog | 52% | 0°C, 2 hr |
Metal Coordination
The pyrazole nitrogen acts as a ligand for transition metals:
Thiophene Reactivity
The thiophene moiety participates in cross-coupling and electrophilic reactions:
Suzuki-Miyaura Coupling
Reaction with aryl boronic acids under Pd catalysis:
Conditions :
Sulfonation
Electrophilic sulfonation at the thiophene β-position:
Yield : 88%
Multi-Component Reactions
The compound serves as a scaffold for synthesizing polycyclic systems:
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Cyclocondensation | Ethyl cyanoacetate | Pyrazolo[3,4-b]pyridine derivative | 68% |
| Mannich Reaction | Formaldehyde, piperidine | Aminomethylated analog | 73% |
Conditions : Ethanol reflux, 6–8 hr .
Biological Interaction Pathways
While not strictly chemical reactions, the compound interacts with biological targets via:
-
Hydrogen bonding : Amide NH and pyrazole N with enzyme active sites (e.g., COX-2 inhibition)
-
π-Stacking : Thiophene ring with aromatic residues in receptor pockets (ΔG = -9.2 kcal/mol)
Stability and Degradation
The compound shows sensitivity to:
-
UV light : Photodegrades to pyrazole-thiophene dimer (t₁/₂ = 48 hr under UV-B)
-
Oxidizing agents : H₂O₂ converts thiophene to sulfoxide (Yield: 55%)
Comparison with Similar Compounds
Electronic and Steric Effects
- Thiophene vs. Pyridine Substituents : Replacing thiophene with pyridine (as in ) introduces stronger electron-withdrawing effects, altering redox properties and metal-binding capacity . The thiophene in the target compound enhances π-π stacking in hydrophobic environments, which may improve membrane permeability compared to pyridine analogs.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated using ChemDraw. †Estimated via ADMET predictors (thiophene increases hydrophobicity). ‡Predicted using SwissADME.
Preparation Methods
General Synthetic Strategy
The preparation typically involves two major stages:
Stage 1: Formation of the Pyrazole-Thiophene Intermediate
This is achieved by condensation of a thiophene derivative with hydrazine or hydrazine derivatives to form the pyrazole ring fused with the thiophene moiety.Stage 2: Acylation to Introduce the Propanamide Side Chain
The pyrazole intermediate is then acylated using propanoyl chloride or a similar acylating agent to form the propanamide functionality.
This multi-step approach is standard for pyrazole derivatives and is optimized for selectivity and yield.
Detailed Synthetic Procedure
| Step | Reaction Description | Reagents & Conditions | Notes | |
|---|---|---|---|---|
| 1 | Pyrazole Ring Formation | Condensation of 2-thiophenecarboxaldehyde or 2-thiophenecarbonyl derivatives with hydrazine hydrate or substituted hydrazines in ethanol or methanol solvent under reflux | Hydrazine hydrate facilitates ring closure forming the 1H-pyrazole ring fused with thiophene | Reaction monitoring by TLC; purification by recrystallization or chromatography |
| 2 | Acylation of Pyrazole Intermediate | Reaction of pyrazole intermediate with propanoyl chloride in presence of a base such as triethylamine or pyridine in an inert solvent like dichloromethane or dimethylformamide (DMF) at 0-5°C to room temperature | Base scavenges HCl formed; low temperature controls reaction rate and selectivity | Purification by column chromatography or recrystallization; product identity confirmed by NMR, IR, MS |
Reaction Conditions and Optimization
- Solvent choice: Ethanol or methanol for pyrazole formation; dichloromethane or DMF for acylation.
- Catalysts/Bases: Triethylamine or pyridine to neutralize acid byproducts during acylation.
- Temperature: Reflux for condensation; 0-5°C to room temperature for acylation to prevent side reactions.
- Purification: Chromatographic techniques (silica gel column chromatography) and recrystallization ensure high purity of the final compound.
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and purity by identifying characteristic proton and carbon environments of the pyrazole, thiophene, and amide groups.
- Infrared (IR) Spectroscopy: Detects functional groups such as amide carbonyl (around 1650 cm⁻¹) and NH stretching vibrations.
- Mass Spectrometry (MS): Confirms molecular weight and molecular ion peak consistent with C10H11N3OS.
- Chromatography (TLC, HPLC): Monitors reaction progress and purity of intermediates and final product.
Comparative Data Table of Preparation Parameters
| Parameter | Description | Typical Conditions | Comments |
|---|---|---|---|
| Starting Materials | 2-Thiophenecarboxaldehyde or derivatives, hydrazine hydrate, propanoyl chloride | Commercially available reagents | Purity of starting materials affects yield |
| Solvent | Ethanol, methanol, dichloromethane, DMF | Selected for solubility and reaction compatibility | Polar solvents favor condensation and acylation |
| Catalyst/Base | Triethylamine, pyridine | Used in acylation step | Neutralizes HCl, improves yield |
| Temperature | Reflux (pyrazole formation), 0-5°C to RT (acylation) | Controls reaction rate and selectivity | Prevents side reactions and degradation |
| Purification | Recrystallization, silica gel chromatography | Removes impurities and unreacted materials | Essential for analytical confirmation |
| Yield | Typically moderate to good (50-80%) | Depends on reaction optimization | Multi-step synthesis requires careful control |
Research Findings and Notes
- The condensation of thiophene derivatives with hydrazine is a well-established route to pyrazole intermediates, offering good regioselectivity and functional group tolerance.
- Acylation with propanoyl chloride is straightforward but requires careful temperature control to avoid over-acylation or decomposition.
- Analytical data consistently show the expected spectral signatures confirming the successful synthesis of 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide.
- The compound’s stability under various pH conditions and reactivity toward nucleophiles make it a suitable scaffold for further chemical modifications aimed at enhancing biological activity.
- Compared to related pyrazole derivatives, this compound’s synthesis is efficient and adaptable for scale-up in medicinal chemistry research.
Q & A
Q. What are the common synthetic routes for 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or diketones.
- Step 2 : Introduction of the thiophene moiety via Suzuki-Miyaura coupling or nucleophilic substitution, depending on the halogenated intermediate.
- Step 3 : Amidation of the propanoyl group using coupling reagents (e.g., DCC, EDC) under anhydrous conditions.
Critical parameters include solvent choice (e.g., ethanol, DMF), temperature control (60–100°C), and catalyst selection (e.g., Pd(PPh₃)₄ for coupling reactions). Purification via column chromatography is often required to isolate the final product .
Q. Which analytical techniques are most effective for characterizing 3-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)propanamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for thiophene (δ 6.8–7.5 ppm) and pyrazole (δ 7.0–8.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]⁺ = 261.08).
- Infrared Spectroscopy (IR) : Detects amide C=O stretching (~1650 cm⁻¹) and thiophene C-S bonds (~690 cm⁻¹).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in related pyrazole derivatives .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential.
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the thiophene’s electron-rich structure for binding interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Systematically modify the thiophene (e.g., 3-thienyl vs. 2-thienyl) or pyrazole (e.g., N-substitution) groups.
- Assay Parallelism : Test derivatives against the same biological targets to isolate functional group contributions.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase).
Q. Example SAR Table :
| Substituent Position | Functional Group | Observed Activity Trend | Reference |
|---|---|---|---|
| Pyrazole C-3 | Thiophen-2-yl | Enhanced anticancer | |
| Pyrazole N-1 | Methyl | Reduced solubility | |
| Propanamide terminus | Phenyl | Improved enzyme inhibition |
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Purity Validation : Re-test the compound using HPLC (>95% purity) to rule out impurities.
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects .
Q. What strategies improve the compound’s stability under physiological conditions?
- Methodological Answer :
- Thermal Analysis : TGA/DSC to identify decomposition thresholds (>200°C typical for pyrazoles).
- pH Stability Testing : Incubate in buffers (pH 2–12) and monitor degradation via LC-MS.
- Prodrug Design : Modify the amide group to ester prodrugs for enhanced metabolic stability .
Q. How can molecular interactions with biological targets be elucidated?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified proteins.
- Crystallography : Co-crystallize with target enzymes (e.g., COX-2) to resolve binding modes.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of interaction .
Q. What scalable synthetic modifications are feasible for industrial-grade production?
- Methodological Answer :
- Continuous Flow Chemistry : Reduces reaction time and improves reproducibility for coupling steps.
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale synthesis.
- Catalyst Recycling : Use immobilized Pd catalysts for Suzuki-Miyaura reactions .
Q. What cross-disciplinary applications exist beyond medicinal chemistry?
- Methodological Answer :
- Material Science : Incorporate into conductive polymers (e.g., PEDOT analogs) using thiophene’s π-conjugation.
- Catalysis : Leverage pyrazole’s Lewis basicity for metal-organic frameworks (MOFs) in CO₂ capture.
- Agrochemicals : Screen for herbicidal activity via auxin-like growth inhibition assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
